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Compound of Interest

Compound Name: 1,6-Dibromo-3,8-diisopropylpyrene

Cat. No.: B2827739 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the charge mobility of pentacene and its

various derivatives, supported by experimental data. The information is intended to assist

researchers in selecting the most suitable materials for their specific applications in organic

electronics.

Data Summary: Charge Mobility of Pentacene and
Its Derivatives
The following table summarizes the experimentally measured charge carrier mobilities for

pentacene and several of its key derivatives. The mobility of charge carriers, which are holes in

these p-type organic semiconductors, is a critical parameter for the performance of devices

such as organic field-effect transistors (OFETs).[1] The data has been compiled from various

studies, and the measurement conditions are specified where available to ensure a fair

comparison.
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Compound
Name

Derivative
Type

Highest
Reported
Hole
Mobility (μ)
[cm²/Vs]

Measureme
nt
Technique

Substrate/D
ielectric

Key
Findings &
Notes

Pentacene
Parent

Molecule
up to 35[2]

Field-Effect

Transistor

(FET)

Single Crystal

Benchmark

for organic

semiconducto

rs, but suffers

from poor

stability in air.

[2][3] Mobility

is highly

dependent on

crystal quality

and

measurement

direction.[4]

[5]

6,13-

Bis(triisoprop

ylsilylethynyl)

pentacene

(TIPS-

Pentacene)

Solubilizing

Groups
> 10[6]

Field-Effect

Transistor

(FET)

Solution-

processed

single

crystals

The bulky

TIPS groups

enhance

solubility and

promote 2D

π-stacking,

leading to

high mobility.

[6][7] Mobility

can vary

significantly

with the

fabrication

method.[8]
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2-

Halopentacen

es (F, Cl, Br)

Halogen

Substitution

5.0 (for 2-

bromopentac

ene)

Field-Effect

Transistor

(FET)

Single Crystal

(Physical

Vapor

Transport)

Halogen

substitution

can be used

to tune the

electronic

properties of

pentacene.[9]

N,N′-

diethynylated

-6,13-

dihydro-6,13-

diazapentace

ne

Heteroatom

Substitution
> 1

Field-Effect

Transistor

(FET)

Dip-coated

and bar-

coated films

This

derivative

shows more

than double

the mobility of

its parent

compound

and exhibits

enhanced

environmenta

l stability.[7]

Picene
Isomer of

Pentacene

0.644

(calculated),

1.4-3.2

(experimental

)[10][11]

Density

Functional

Theory

(DFT), FET

Single Crystal

An isomer of

pentacene

that shows

good hole

mobility and

potentially

better air

stability.[10]

[11]

Experimental Protocols
The accurate measurement of charge carrier mobility is crucial for evaluating the performance

of organic semiconductors. Several techniques are commonly employed, each with its own

advantages and limitations.[12][13][14]

Field-Effect Transistor (FET)
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The FET method is one of the most common techniques for determining the charge carrier

mobility in organic semiconductors.[15] In a typical OFET device, a thin film of the organic

semiconductor is deposited onto a gate dielectric, with source and drain electrodes patterned

on top. By applying a gate voltage, a charge accumulation layer is induced at the

semiconductor-dielectric interface, forming a conducting channel between the source and

drain.

The mobility (µ) is extracted from the transfer characteristics of the transistor, typically in the

saturation regime, using the following equation:

IDS = (W/2L) * µ * Ci * (VGS - VT)²

Where:

IDS is the source-drain current

W and L are the channel width and length, respectively

Ci is the capacitance per unit area of the gate dielectric

VGS is the gate-source voltage

VT is the threshold voltage

Space-Charge-Limited Current (SCLC)
The SCLC method is used to measure the bulk mobility of a material.[15] In this technique, the

organic semiconductor is sandwiched between two electrodes. When a voltage is applied,

charge carriers are injected from one electrode, and the resulting current is limited by the build-

up of space charge within the material.

For a trap-free semiconductor, the current density (J) is described by the Mott-Gurney law:

J = (9/8) * εr * ε0 * µ * (V²/d³)

Where:

εr is the relative permittivity of the material

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.researchgate.net/publication/316924273_Charge_mobility_measurement_techniques_in_organic_semiconductors
https://www.researchgate.net/publication/316924273_Charge_mobility_measurement_techniques_in_organic_semiconductors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2827739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ε0 is the permittivity of free space

µ is the charge carrier mobility

V is the applied voltage

d is the thickness of the semiconductor layer

By fitting the experimental current density-voltage (J-V) curve to this equation, the mobility can

be determined.

Time-of-Flight (TOF)
The TOF method is a direct way to measure the drift mobility of charge carriers.[1] In a TOF

experiment, a thin film of the organic semiconductor is placed between two electrodes. A short

pulse of highly absorbed light generates electron-hole pairs near one of the electrodes. An

applied electric field then causes one type of charge carrier to drift across the film to the

opposite electrode.

The time it takes for the carriers to traverse the film (the transit time, tT) is measured from the

resulting photocurrent transient. The drift mobility (µ) is then calculated using:

µ = d / (tT * E) = d² / (tT * V)

Where:

d is the film thickness

E is the applied electric field

V is the applied voltage

Visualizations
Experimental Workflow for FET Mobility Measurement
The following diagram illustrates the typical workflow for measuring the charge carrier mobility

of a pentacene derivative using the Field-Effect Transistor (FET) method.
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FET Mobility Measurement Workflow
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Relationship Between Molecular Structure and Charge
Mobility
This diagram illustrates the key molecular design strategies for pentacene derivatives and their

impact on factors that influence charge mobility.

Molecular Design Strategies

Influenced Properties

Performance Outcome

Functional Group Substitution
(e.g., Halogenation)

Molecular Packing
(e.g., π-π stacking)

Alters intermolecular interactions

Energy Levels
(HOMO/LUMO)

Tunes electronic properties

Introduction of Solubilizing Groups
(e.g., TIPS) Promotes ordered packing

Solubility & Processability

Enhances solution processability

Isomeric Variation
(e.g., Picene)

Changes crystal structure

Air Stability

Can improve stability

Heteroatom Substitution Modifies electronic structure

Can enhance stability

Charge Carrier Mobility (µ)
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Structure-Mobility Relationship
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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